Meglumine diatrizoate

Overview

Description

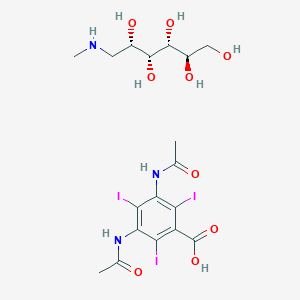

Meglumine diatrizoate is an ionic, triiodinated benzoic acid derivative used as a high-osmolar contrast medium (HOCM) in radiographic imaging. It consists of meglumine (N-methylglucamine), an amino sugar derived from sorbitol, complexed with diatrizoate, an iodinated organic anion . Introduced in the 1950s, it became a standard agent for urography and gastrointestinal imaging due to its efficacy in enhancing X-ray attenuation . Commercial formulations often combine sodium and meglumine salts (e.g., Gastrografin®: 100 mg sodium diatrizoate + 660 mg this compound per mL) to balance solubility and tolerability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diatrizoate meglumine is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The process typically involves the following steps:

Iodination: The introduction of iodine atoms into the aromatic ring of benzoic acid derivatives.

Acetylation: The addition of acetyl groups to the amino groups on the aromatic ring.

Formation of Meglumine Salt: The final step involves the reaction of the iodinated and acetylated benzoic acid derivative with meglumine (N-methylglucamine) to form the diatrizoate meglumine salt

Industrial Production Methods: Industrial production of diatrizoate meglumine involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The reaction conditions typically include:

Temperature: Controlled heating to facilitate the iodination and acetylation reactions.

Solvents: Use of appropriate solvents to dissolve reactants and facilitate reactions.

Purification: Multiple purification steps to remove impurities and by-products

Chemical Reactions Analysis

Types of Reactions: Diatrizoate meglumine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, leading to the removal of iodine atoms.

Substitution: Substitution reactions can take place, where iodine atoms are replaced by other functional groups

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles

Major Products:

Oxidation Products: Iodinated benzoic acid derivatives.

Reduction Products: Deiodinated benzoic acid derivatives.

Substitution Products: Benzoic acid derivatives with substituted functional groups

Scientific Research Applications

Diagnostic Imaging

- Computed Tomography (CT) Scans : Meglumine diatrizoate is frequently employed as a contrast agent in CT imaging to improve the visualization of abdominal and pelvic organs. A study compared meglumine sodium diatrizoate with iohexol for abdominopelvic CT, finding no significant differences in bowel opacification, although patient preference leaned towards iohexol due to taste .

- Cone-Beam Computed Tomography (CBCT) : Research indicates that using this compound enhances the detection of cracked teeth during CBCT examinations. In a controlled study, more crack lines were identified when this contrast medium was used compared to routine scanning methods .

Esophageal Imaging

- Esophagogram for Screening Esophageal Fistula : A prospective multicenter study evaluated the sensitivity and specificity of oral this compound in detecting esophageal fistulas during radiotherapy for esophageal cancer. The study involved 105 patients and aimed to establish a non-invasive screening method with fewer adverse reactions compared to traditional barium esophagography .

Hematological Effects

A study investigated the hematological parameters following intravenous administration of sodium this compound in patients undergoing urography. Results indicated significant changes in hemoglobin concentration and white blood cell counts post-injection, raising concerns about its use in patients with conditions like sickle cell anemia .

| Parameter | Pre-Injection Mean | Post-Injection Mean | p-value |

|---|---|---|---|

| Hemoglobin Concentration (g/dL) | 13.5 | 12.8 | <0.05 |

| Neutrophil Count (cells/µL) | 6,500 | 5,800 | <0.05 |

| Lymphocyte Count (cells/µL) | 2,000 | 2,400 | <0.05 |

Adverse Reactions

While generally considered safe, this compound can cause adverse reactions, including allergic responses and renal impairment in susceptible individuals. Monitoring is essential during its administration, particularly in patients with pre-existing conditions.

Mechanism of Action

Diatrizoate meglumine exerts its effects by increasing the radiodensity of the target tissues. The high atomic number of iodine atoms in the compound allows it to effectively scatter or absorb X-rays, creating a contrast between the target tissues and surrounding structures. This contrast enhances the visibility of the target tissues in X-ray images . The compound localizes in specific areas of the body, depending on the mode of administration, and provides detailed images of the internal structures .

Comparison with Similar Compounds

Chemical Structure and Classification

Meglumine diatrizoate belongs to the ionic HOCM class, characterized by dissociation into charged ions in solution (e.g., meglumine⁺ and diatrizoate⁻). Key structural analogs include:

- Sodium diatrizoate : Ionic HOCM with higher sodium content, increasing osmolality and nephrotoxicity risk .

- Iodamide: A triiodinated derivative substituting diatrizoate’s acetyl-amino group with -CONHCH₃. While structurally similar, iodamide showed comparable urographic efficacy but variable side-effect profiles in clinical trials .

- Non-ionic agents (e.g., iohexol, iopamidol): Lack ionic charges, resulting in lower osmolality (500–700 mOsm/kg vs. 1,500–2,000 mOsm/kg for HOCM) and reduced toxicity .

Table 1: Structural and Class Comparison

| Compound | Class | Ionicity | Osmolality (mOsm/kg) | Key Structural Feature |

|---|---|---|---|---|

| This compound | Ionic HOCM | Yes | 1,500–2,000 | Triiodinated benzoic acid + meglumine |

| Sodium diatrizoate | Ionic HOCM | Yes | ~2,000 | Triiodinated benzoic acid + sodium |

| Iohexol | Non-ionic LOCM | No | 500–700 | Triiodinated benzene with hydroxyl groups |

| Ioxaglate | Ionic LOCM | Yes | 600–800 | Dimeric structure with carboxyl groups |

Osmolality and Toxicity Profile

This compound’s high osmolality contributes to adverse effects, including renal vasoconstriction and tubular injury. Studies demonstrate:

- Renal Toxicity : In vitro, diatrizoate directly impairs proximal tubule cell ATP synthesis and calcium homeostasis. Meglumine exacerbates these effects, suggesting additive toxicity .

Table 2: Toxicity Comparison

| Parameter | This compound | Iohexol (Non-ionic) | Ioxaglate (Ionic LOCM) |

|---|---|---|---|

| Nephrotoxicity Incidence | High | Low | Moderate |

| Osmolality (mOsm/kg) | 1,500–2,000 | 500–700 | 600–800 |

| Granulocyte Adherence Inhibition | Significant (1.25% solution) | Mild | Moderate |

Pharmacokinetics

Non-ionic agents exhibit favorable pharmacokinetics:

- Clearance : Iohexol and iopamidol have slower plasma clearance but lower protein binding, reducing tissue retention .

- Renal Extraction: this compound reduces para-aminohippurate (PAH) extraction in dogs, indicating impaired tubular function .

Patient Tolerance

Biological Activity

Meglumine diatrizoate, commonly known as diatrizoate meglumine, is an ionic contrast agent widely used in medical imaging, particularly in radiological procedures such as gastrointestinal studies, angiography, and urography. This compound has garnered attention not only for its imaging capabilities but also for its biological effects on various physiological parameters. This article delves into the biological activity of this compound, focusing on its efficacy in clinical applications, its impact on hematological parameters, and case studies that illustrate its therapeutic potential.

This compound functions primarily as a contrast medium due to its high osmolarity, which enhances the visibility of internal structures during imaging. It works by increasing the attenuation of X-rays in the body, allowing for clearer images of organs and tissues. The mechanism involves the interaction of the contrast agent with water molecules in the body, leading to changes in local tissue density that are detectable by radiographic techniques.

1. Intestinal Obstruction and Constipation

A retrospective audit conducted at Mater Health Services revealed that this compound was administered to 71 patients with advanced neoplasms experiencing intestinal obstruction or constipation. The results indicated that 90% of patients showed resolution of symptoms post-administration. The median dose was 50 mL, and imaging conducted 4-24 hours later showed the compound present in 75% of cases reviewed . This suggests that this compound may be effective in managing gastrointestinal symptoms associated with malignancies.

2. Esophageal Fistula Screening

A multicenter trial investigated the sensitivity and specificity of oral this compound in esophagograms for detecting esophageal fistulas during radiotherapy for esophageal cancer. The study involved 105 patients and aimed to establish early detection methods for this serious complication. Preliminary findings indicated that the use of this contrast agent could facilitate timely diagnosis and intervention .

Hematological Effects

Research has shown that intravenous administration of sodium this compound can significantly alter hematological parameters. A study involving 50 subjects undergoing urography found notable reductions in hemoglobin concentration and neutrophil counts one hour post-injection . These findings highlight potential risks associated with using this contrast agent, particularly in populations susceptible to hematological disorders.

Case Study 1: Terminal-stage Ovarian Cancer

In a report detailing three cases of terminal-stage ovarian cancer, patients received treatment with diatrizoate meglumine to alleviate gastrointestinal symptoms caused by malignant bowel obstruction. The treatment was noted to provide symptomatic relief, underscoring its utility beyond mere imaging applications .

Case Study 2: Cardiac Function Assessment

A study comparing high osmolar (diatrizoate) and low osmolar contrast agents during ventriculography revealed significant differences in hemodynamic responses. Patients receiving diatrizoate exhibited greater decreases in systemic pressures and increased left ventricular end-diastolic pressure compared to those receiving low osmolar agents . This raises considerations regarding the choice of contrast media based on patient-specific cardiovascular profiles.

Summary of Findings

| Parameter | Before Administration | After Administration | Statistical Significance |

|---|---|---|---|

| Hemoglobin Concentration (g/dL) | Mean ± SD: 13.5 ± 1.2 | Mean ± SD: 12.0 ± 1.0 | p < 0.05 |

| Neutrophil Count (cells/mm³) | Mean ± SD: 6,500 ± 1,000 | Mean ± SD: 5,500 ± 800 | p < 0.05 |

| Lymphocyte Count (cells/mm³) | Mean ± SD: 3,000 ± 500 | Mean ± SD: 3,500 ± 600 | p < 0.05 |

Q & A

Basic Research Questions

Q. What are the key chemical properties of meglumine diatrizoate that influence its efficacy as a radiological contrast agent?

this compound is an ionic, high-osmolality contrast medium derived from 2,4,6-triiodobenzoic acid. Its ionic nature arises from the dissociation of meglumine (cation) and diatrizoate (anion) in solution, which increases osmolality compared to non-ionic agents. This property enhances its ability to absorb X-rays, improving imaging clarity in procedures like urography. Structural stability is ensured by three iodine atoms at positions 2, 4, and 6, which provide radiopacity .

Q. What are the established protocols for synthesizing and characterizing this compound to ensure batch consistency in research?

Synthesis involves reacting diatrizoic acid with meglumine under controlled pH and temperature. Characterization requires:

- Purity analysis : High-performance liquid chromatography (HPLC) to verify ≥99% purity.

- Iodine content quantification : Titration or mass spectrometry to ensure iodine constitutes ~59% of the molecule.

- Osmolality measurement : Critical for confirming ionic strength (typically ~1,500 mOsm/kg). Refer to USP guidelines for standardized testing procedures, including heavy metal limits (e.g., ≤0.002% lead) and meglumine content validation (37.4–45.8% of labeled amount) .

Q. How should researchers design experiments to evaluate the safety profile of this compound in preclinical studies?

- Acute toxicity : Administer escalating doses in animal models (e.g., rodents) to determine LD50.

- Genotoxicity : Use micronucleus (MN) assays in human lymphocytes to assess chromosomal damage. This compound has a lower MN induction probability compared to agents like iosimide but higher than iotrolan .

- Renal toxicity : Monitor serum creatinine and histopathological changes in renal tissue post-administration.

Advanced Research Questions

Q. How can researchers optimize the use of this compound in enhancing crack detection accuracy in cone-beam computed tomography (CBCT) imaging?

A 2025 study demonstrated that using this compound as a contrast medium in CBCT improved inter-examiner agreement (κ = 0.849 in enhanced scanning mode vs. 0.693 in routine mode). Key parameters:

- Concentration : 30–40% w/v solution.

- Timing : Scan within 10 minutes of contrast administration to avoid diffusion artifacts.

- Protocol validation : Compare enhanced vs. routine scans using blinded radiologists to minimize bias .

Q. What methodological approaches are recommended for assessing the genotoxic potential of this compound in vitro, and how do these compare across contrast agents?

- Micronucleus assay : Treat human lymphocytes with this compound (0.1–10 mg/mL) for 24–48 hours, then score MN frequency.

- Comparative analysis : Rank agents by MN induction probability (highest to lowest):

| Contrast Agent | MN Induction Probability |

|---|---|

| Iosimide | 92% |

| Sodium meglumine ioxaglate | 85% |

| This compound | 78% |

| Iotrolan | 62% |

Q. How can contradictory findings regarding the presence of this compound residues in biological samples be resolved, as observed in forensic analyses?

In the 2001 anthrax case, LC/MS methods detected this compound in lab samples but not in attack spores. To resolve such discrepancies:

- Sensitivity optimization : Lower detection limits to 0.1 ppb using tandem mass spectrometry.

- Sample preparation : Lyophilize spores, extract with acetonitrile-water (70:30), and filter (0.22 µm).

- Replication : Conduct ≥3 independent trials to confirm absence/presence .

Q. Methodological Best Practices

- Reproducibility : Document experimental protocols per Beilstein Journal guidelines, including reagent sources, equipment models, and statistical software (e.g., GraphPad Prism) .

- Data presentation : Use tables for comparative analyses (e.g., genotoxicity rankings) and avoid redundant figures .

- Ethical compliance : For human studies, detail participant selection criteria and IRB approval in appendices .

Properties

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKKOBKEXMRYFQ-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897171 | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-49-7 | |

| Record name | Meglumine diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine diatrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIATRIZOATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.